molecular formula C11H16N2OS B1481082 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 873403-46-4

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B1481082
CAS RN: 873403-46-4
M. Wt: 224.32 g/mol
InChI Key: AUVQTSCYLFZLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one and related compounds have shown significant potential in the field of synthetic and medicinal chemistry. For instance, novel 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones have been synthesized efficiently, which hold potential in medicinal chemistry due to their antiproliferative effects on human promyelocytic leukemia cell lines (Nishimura et al., 2022).

Additionally, derivatives of dihydropyrimidin-4(1H)-ones have been created to evaluate their pharmacological profiles. These derivatives maintain or even increase local anesthetic activity, showcasing the relevance of the thioxo group and alkyl substituents in their structure (Ranise et al., 1997).

Corrosion Inhibition

In the field of materials science, thiopyrimidine derivatives, including 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, have been investigated for their corrosion inhibition properties. These derivatives have shown high efficiency in preventing corrosion in metals, making them significant in industrial applications (Singh et al., 2016).

Antiviral Research

This compound has also been studied for its antiviral properties, specifically as a potent inhibitor against HIV-1. Research on DB-02, a derivative of this compound, indicated low cytotoxicity and significant anti-HIV-1 activity, suggesting potential use in antiretroviral therapy (Zhang et al., 2013).

Antimicrobial and Anticancer Research

Studies have also focused on the synthesis of various derivatives for potential antimicrobial and anticancer applications. For instance, triazolopyrimidines and pyridotriazolopyrimidinones derived from thioxopyrimidines were evaluated for their antimicrobial activities, indicating the potential for development into new antimicrobial agents (Gomha et al., 2018).

Agricultural Applications

Furthermore, the compound has been studied for its potential in agricultural applications. Synthesized derivatives have shown growth stimulant properties, suggesting their utility in enhancing plant growth and productivity (Pivazyan et al., 2017).

Mechanism of Action

This is typically used in the context of biological activity, describing how the compound interacts with biological systems .

Safety and Hazards

Information about the safety and hazards of a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, and environmental impact .

properties

IUPAC Name

6-(cyclohexylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVQTSCYLFZLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 6
6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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